N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide
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Overview
Description
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide is a complex organic compound with a unique structure that includes a triazine ring substituted with methoxyphenyl and phenylglycinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with 4-methoxyaniline under controlled conditions.
Substitution Reactions: The triazine core is then subjected to substitution reactions with additional 4-methoxyaniline and phenylglycinamide to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used as a hole-transporting material in solar cells.
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Known for their antioxidant and antimicrobial potential.
Uniqueness
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N7O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-phenylacetamide |
InChI |
InChI=1S/C25H25N7O3/c1-34-20-12-8-18(9-13-20)28-24-30-23(26-16-22(33)27-17-6-4-3-5-7-17)31-25(32-24)29-19-10-14-21(35-2)15-11-19/h3-15H,16H2,1-2H3,(H,27,33)(H3,26,28,29,30,31,32) |
InChI Key |
ZOLXHWUZTQBDPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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